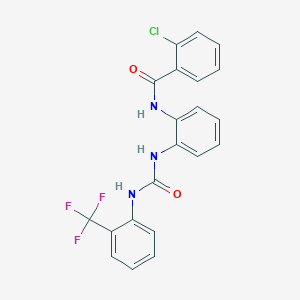

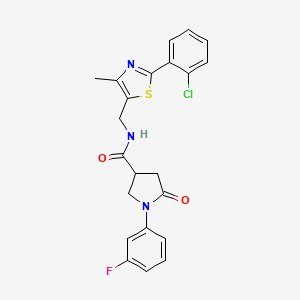

2-chloro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 2-chloro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide, is a chemical that appears to be related to a class of compounds with potential biological activity. While the exact compound is not directly described in the provided papers, there are several related compounds that can offer insights into its properties and potential applications.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, typically starting with an acyl chloride reacting with an amine to form an amide bond. For instance, the synthesis of N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide) was achieved by nucleophilic acyl substitution under basic conditions, yielding a 61% yield . This suggests that a similar approach could be used for the synthesis of the compound , with appropriate modifications to the starting materials to incorporate the trifluoromethyl and ureido groups.

Molecular Structure Analysis

X-ray single-crystal diffraction is a common technique used to determine the crystal structure of compounds. For example, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide was found to belong to the monoclinic space group with specific cell parameters . This information is crucial for understanding the three-dimensional arrangement of atoms within the compound, which can affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be inferred from the studies on similar compounds. For instance, the cyclization reactions involving N-chloro-N-(2-phenylethoxy)urea leading to the formation of different heterocyclic compounds indicate that the urea group can participate in cyclization reactions under certain conditions . This could be relevant for the compound if similar cyclization reactions are desired.

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Spectroscopic Analysis

Research on similar compounds, such as novel substituted thiazolidin-4-ones, involves detailed synthetic routes that produce a series of related compounds through the reaction of chloral with substituted anilines. These routes highlight the versatility of aromatic compounds in synthesizing various derivatives with potential pharmaceutical or industrial applications. High-resolution magnetic resonance spectra and computational calculations provide insights into the conformation and structural properties of these products, offering a foundation for further exploration of their applications (Issac & Tierney, 1996).

Pharmacological Properties and Clinical Use

The review of pharmacological properties and clinical use of compounds like Metoclopramide reveals their applications in gastro-intestinal diagnostics and treatment of various types of vomiting and gastro-intestinal disorders. Such studies provide a framework for understanding how similar compounds, including benzamide derivatives, might be applied in medical settings to improve patient outcomes (Pinder et al., 2012).

Environmental and Safety Considerations

The investigation into the chemistry, biochemistry, and safety of acrylamide, another compound with industrial applications, emphasizes the importance of understanding the environmental impact and safety of chemical compounds. This research sheds light on the potential for similar compounds to be assessed for their environmental persistence, toxicity, and mechanisms of action, which is crucial for developing safer chemical practices and regulations (Friedman, 2003).

Propriétés

IUPAC Name |

2-chloro-N-[2-[[2-(trifluoromethyl)phenyl]carbamoylamino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF3N3O2/c22-15-9-3-1-7-13(15)19(29)26-17-11-5-6-12-18(17)28-20(30)27-16-10-4-2-8-14(16)21(23,24)25/h1-12H,(H,26,29)(H2,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFHEWBIYDZYSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-bromo-2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2531484.png)

![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531486.png)

![(3Ar,6aS)-5-amino-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-2-one;hydrochloride](/img/structure/B2531490.png)

![2-(3,4-dimethoxyphenyl)-5-(2-morpholino-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2531491.png)

![3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2531493.png)

![3-[[4-Phenyl-5-(propylthio)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2531494.png)

![2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide](/img/structure/B2531503.png)